molecular formula C78H121N21O19 B1629554 Neurotensin, phe(11)- CAS No. 64088-66-0

Neurotensin, phe(11)-

Número de catálogo: B1629554
Número CAS: 64088-66-0
Peso molecular: 1656.9 g/mol
Clave InChI: MCMGOYUTSWWIKX-RINULEKGSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Neurotensin, phe(11)-, also known as Neurotensin, phe(11)-, is a useful research compound. Its molecular formula is C78H121N21O19 and its molecular weight is 1656.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality Neurotensin, phe(11)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Neurotensin, phe(11)- including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pain Management

Neurotensin and Analgesia

  • Neurotensin has been identified as a potential analgesic agent, particularly in the context of neuropathic pain. Research indicates that NT analogs, including those modified at position 11, can exhibit potent antinociceptive properties without the side effects typically associated with opioid medications. For instance, NT(8-13) analogs have shown effectiveness in various pain models, suggesting that modifications to enhance stability and receptor selectivity can improve their therapeutic potential .

Opioid-Neurotensin Multitarget Peptides

  • The fusion of NT with opioid pharmacophores has emerged as a promising strategy for developing multitarget analgesics. For example, a decapeptide derived from NT showed significant antinociceptive activity in rat models, indicating that these hybrid compounds could provide effective pain relief through both opioid and neurotensin pathways .

Neuroprotection and Neurodegenerative Disorders

Therapeutic Potential in Neurological Conditions

  • Neurotensin and its analogs are being explored for their neuroprotective effects in conditions such as stroke and traumatic brain injury. The ability of NT to modulate neurotransmitter release and reduce excitotoxicity positions it as a candidate for treating neurodegenerative diseases. Specifically, NT's role in protecting against neuronal damage during ischemic events has been highlighted in various studies .

Blood-Brain Barrier Penetration

  • Modifications to enhance the ability of NT analogs to cross the blood-brain barrier (BBB) are crucial for their therapeutic applications. Research is focusing on peptide vectors that can facilitate the transport of NT across the BBB, thereby increasing its efficacy in treating central nervous system disorders .

Cardiovascular Regulation

Role in Blood Pressure Modulation

  • Neurotensin has been implicated in the regulation of blood pressure. Studies suggest that NT can induce hypotension through its action on specific receptors. The modification at position 11 (phe(11)-) may alter the binding affinity and efficacy of NT at its receptors, potentially leading to enhanced or reduced blood pressure effects depending on the context .

Metabolic Disorders

Impact on Obesity and Diabetes

  • Emerging evidence suggests that neurotensin may play a role in metabolic regulation, including appetite control and energy expenditure. Analogues of NT have been investigated for their potential to influence metabolic pathways, making them candidates for treating obesity and diabetes .

Case Studies and Research Findings

Study Focus Findings
PMC7432660Conformational DynamicsInvestigated how modifications at Y11 influence receptor activation; found that flexibility at this position is critical for NTS1 activation .
PMC2873870Sepsis ModelDemonstrated that NT contributes to mortality during sepsis; pharmacological antagonism of NT improved survival rates .
PMC7667639Multitarget PeptidesDeveloped opioid-neurotensin hybrid peptides with enhanced analgesic properties; showed improved pharmacokinetics and receptor selectivity .

Propiedades

Número CAS

64088-66-0

Fórmula molecular

C78H121N21O19

Peso molecular

1656.9 g/mol

Nombre IUPAC

(2S)-2-[[(2S,3S)-2-[[(2R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-4-carboxy-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]amino]butanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C78H121N21O19/c1-7-44(6)63(73(114)96-57(76(117)118)38-43(4)5)97-70(111)55(39-45-17-9-8-10-18-45)95-72(113)59-23-16-36-99(59)75(116)52(21-14-34-86-78(83)84)90-64(105)48(20-13-33-85-77(81)82)89-71(112)58-22-15-35-98(58)74(115)51(19-11-12-32-79)91-69(110)56(41-60(80)101)94-66(107)50(29-31-62(103)104)88-68(109)54(40-46-24-26-47(100)27-25-46)93-67(108)53(37-42(2)3)92-65(106)49-28-30-61(102)87-49/h8-10,17-18,24-27,42-44,48-59,63,100H,7,11-16,19-23,28-41,79H2,1-6H3,(H2,80,101)(H,87,102)(H,88,109)(H,89,112)(H,90,105)(H,91,110)(H,92,106)(H,93,108)(H,94,107)(H,95,113)(H,96,114)(H,97,111)(H,103,104)(H,117,118)(H4,81,82,85)(H4,83,84,86)/t44-,48-,49-,50-,51-,52-,53-,54-,55+,56-,57-,58-,59-,63-/m0/s1

Clave InChI

MCMGOYUTSWWIKX-RINULEKGSA-N

SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(C)C)NC(=O)C5CCC(=O)N5

SMILES isomérico

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]5CCC(=O)N5

SMILES canónico

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(C)C)NC(=O)C5CCC(=O)N5

Key on ui other cas no.

64088-66-0

Secuencia

XLYENKPRRPFIL

Sinónimos

11-Phe-neurotensin
neurotensin, Phe(11)-
neurotensin, phenylalanine(11)-

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.